Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate
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Description
Scientific Research Applications
Diastereoselective Alkylation
Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate plays a role in the diastereoselective alkylation of amino acids, facilitating the synthesis of enantiomerically pure compounds. This process is essential for developing pharmaceuticals that require specific stereochemistry for their biological activity (Estermann & Seebach, 1988).
Practical Synthesis of Orally Active Antagonists
The compound is involved in synthesizing orally active CCR5 antagonists, crucial for treating various diseases, including HIV. This synthesis route highlights its role in creating complex molecules with significant therapeutic potential (Ikemoto et al., 2005).
Electrochemical Behavior
Research on the electrochemical behavior of related compounds in protic mediums suggests potential applications in developing new electrochemical sensors or synthesis methodologies for pharmaceutical compounds (David et al., 1995).
Catalyst Preparation
The compound is utilized in preparing catalysts for ketone reduction, illustrating its importance in catalysis and organic synthesis. These catalysts can be applied in various industrial processes to create environmentally friendly and efficient production methods (Facchetti et al., 2016).
Palladium-Catalyzed Annulation
Its derivatives are used in palladium-catalyzed annulations to synthesize complex heterocyclic compounds. This method is highly valuable for constructing pharmacologically active molecules with potential applications in drug discovery (Tian et al., 2003).
Synthesis of Heterocyclic Compounds
Transformations of Methyl 2-Benzoylamino-2-oxobutanoate into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives show its utility in synthesizing heterocyclic compounds with potential pharmacological activities (Stanovnik et al., 2003).
properties
IUPAC Name |
methyl 3-(benzoylcarbamothioylamino)-3-(4-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-24-16(22)11-15(12-7-9-14(19)10-8-12)20-18(25)21-17(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRLMUNKIJDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate |
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